1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride
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Overview
Description
1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C10H17Cl2FN2S and a molecular weight of 287.22 g/mol . This compound features a piperidine ring substituted with a fluorothiophene moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride typically involves the following steps:
Formation of the piperidine ring: This can be achieved through various methods, including cyclization reactions involving appropriate precursors.
Introduction of the fluorothiophene moiety: This step often involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions.
Final amination and salt formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the thiophene ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amine derivatives .
Scientific Research Applications
1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The fluorothiophene moiety can engage in π-π interactions, while the piperidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Such as piperidin-4-amine and its substituted analogs.
Thiophene derivatives: Including 5-fluorothiophene and its related compounds.
Uniqueness
1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride is unique due to the combination of the fluorothiophene and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1349717-78-7 |
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Molecular Formula |
C10H17Cl2FN2S |
Molecular Weight |
287.2 |
Purity |
95 |
Origin of Product |
United States |
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